5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine
Description
Properties
IUPAC Name |
5-[5-methoxy-2-(trifluoromethyl)benzimidazol-1-yl]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5O/c1-22-7-2-3-9-8(4-7)20-12(13(14,15)16)21(9)11-6-18-10(17)5-19-11/h2-6H,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTMMGWTMNCAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=N2)C(F)(F)F)C3=NC=C(N=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705350 | |
| Record name | 5-[5-Methoxy-2-(trifluoromethyl)-1H-benzimidazol-1-yl]pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950845-99-5 | |
| Record name | 5-[5-Methoxy-2-(trifluoromethyl)-1H-benzimidazol-1-yl]pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Pyrazine: The final step involves coupling the substituted benzimidazole with a pyrazine derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield primary or secondary amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with benzimidazole cores often exhibit anticancer activity. The mechanism may involve inhibition of specific enzymes or receptors crucial for cancer cell proliferation. For example, studies have shown that related compounds can induce apoptosis in cancer cells while sparing normal cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(5-Methoxy-2-(trifluoromethyl)...) | MCF-7 (breast cancer) | 7.94 |
| 5-(5-Methoxybenzimidazole) | HeLa (cervical cancer) | 6.35 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing significant activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(5-Methoxy-2-(trifluoromethyl)... | E. coli | 12 µg/mL |
| 5-(5-Methoxybenzimidazole) | S. aureus | 10 µg/mL |
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, revealing that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anti-tumor activity.
-
Antimicrobial Evaluation :
- Research focusing on related compounds demonstrated moderate to good activity against various bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold.
Mechanism of Action
The mechanism of action of 5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Pyrazine vs. Pyrimidine Derivatives
- Target Compound : Pyrazine core with a benzimidazole substituent.
- Analogues: N-(3-((4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)propyl)-4-fluorobenzenesulfonamide (): Pyrimidine core with a benzimidazole group and sulfonamide side chain. Exhibits antimicrobial activity (melting point: 80–82°C; yield: 59%) . N4-(4-(Trifluoromethyl)phenyl)-5-fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)pyrimidine-4,6-diamine (): Pyrimidine core with dual benzimidazole and trifluoromethylphenyl groups.
Pyrazine derivatives, like the target compound, may prioritize aromatic stacking interactions .
Triazine Derivatives
- N2-(2-(1H-Indol-3-yl)ethyl)-N4-(2-(2-(Trifluoromethyl)-1H-Benzo[d]imidazol-1-yl)ethyl)-1,3,5-Triazine-2,4,6-Triamine (): Triazine core with benzimidazole and indole substituents. Demonstrated high affinity for the 5-HT₇ receptor (Ki < 100 nM) .
Comparison : Triazines offer three reactive sites for functionalization, enabling multitarget engagement. The pyrazine-based target compound may have simpler pharmacokinetics due to fewer substituents.
Substituent Effects
Trifluoromethyl Group
- The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability. Similar effects are observed in: 6-(5,6-Difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (): High purity (98%) and bioavailability due to -CF₃ . N-(2-((4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide (): -CF₃ improves membrane permeability .
Methoxy Group
- The 5-methoxy substituent in the target compound may modulate electron density and steric bulk. Analogues with methoxy groups, such as 5-(2-methoxyethoxy)-1H-benzo[d]imidazole derivatives (), show improved solubility and PDGFRβ binding affinity .
Biological Activity
5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine is a complex organic compound characterized by a benzimidazole core with a methoxy and trifluoromethyl substitution, linked to a pyrazine ring. This unique structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | 5-[5-methoxy-2-(trifluoromethyl)benzimidazol-1-yl]pyrazin-2-amine |
| Molecular Formula | C13H10F3N5O |
| Molecular Weight | 309.25 g/mol |
| CAS Number | 950845-99-5 |
This compound exhibits interesting pharmacological properties due to the presence of both the benzimidazole and pyrazine moieties, which are known for their biological activity.
Anticancer Properties
Research indicates that compounds with benzimidazole cores often exhibit anticancer activity. The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various benzimidazole derivatives, it was found that certain structural modifications significantly influenced their activity against cancer cell lines. The compound demonstrated moderate activity against HCT-116 cells with minimal effects on normal cell lines, indicating its potential as a selective anticancer agent .
Antimicrobial Activity
The benzimidazole framework is also associated with antimicrobial properties. Compounds similar to this compound have been reported to exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation : Its structure allows it to mimic natural substrates, potentially binding to receptors and modulating their activity.
- Increased Lipophilicity : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into cells and increasing bioavailability .
Comparison with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxybenzimidazole | Lacks trifluoromethyl and pyrazine rings | Moderate anticancer activity |
| 2-(Trifluoromethyl)benzimidazole | Lacks methoxy group and pyrazine ring | Antimicrobial properties |
| 5-Methoxybenzimidazole-pyrazine derivative | Contains both methoxy and pyrazine rings | Enhanced anticancer activity |
The combination of functional groups in this compound provides it with unique electronic and steric properties that may enhance its biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine?
- Methodology : The synthesis typically involves a multi-step approach:
Benzimidazole Core Formation : Cyclization of o-phenylenediamine derivatives with trifluoromethyl ketones under acidic conditions (e.g., HCl/EtOH) to generate the 2-trifluoromethyl-1H-benzimidazole moiety .
Pyrazin-2-amine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 5-methoxy-pyrazin-2-amine group. For example, using Pd catalysts (e.g., Pd(dba)₂) with ligands like XantPhos in refluxing toluene .
- Key Considerations :
-
Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization from ethanol .
-
Monitoring reaction progress using TLC or HPLC-MS to ensure intermediate purity.
Step Reagents/Conditions Yield Reference Benzimidazole formation HCl/EtOH, 80°C, 12h 60-75% Pyrazine coupling Pd(dba)₂, XantPhos, toluene, 110°C 45-55%
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry of substituents (e.g., distinguishing methoxy vs. trifluoromethyl positions) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-TOF) to verify molecular formula .
- X-ray Crystallography : SHELX software (e.g., SHELXL) for structure refinement. Requires high-quality single crystals grown via slow evaporation (e.g., CH₃CN/EtOAc) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict the binding interactions of this compound with biological targets?
- Approach :
Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level .
Protein-Ligand Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Validate docking poses with MD simulations (GROMACS) in explicit solvent (e.g., TIP3P water) .
Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities and identify key residues (e.g., hydrogen bonds with Trp214 in COX-2) .
- Challenges : Parameterization of the trifluoromethyl group and solvent effects (e.g., DMSO vs. aqueous buffers) require force field adjustments .
Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent concentrations (DMSO >0.1% can alter results) .
- Compound Stability : Degradation under storage (e.g., hydrolysis of methoxy groups in humid conditions) .
- Solutions :
- Standardize protocols (e.g., CLIA guidelines) and validate purity via HPLC (>98%) before assays .
- Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for enzymatic inhibition) .
Q. What strategies optimize solubility and bioavailability without altering the core structure?
- Salt Formation : Co-crystallize with pharmaceutically acceptable acids (e.g., HCl or citrate) to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) that cleave in vivo .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100-200 nm) for sustained release, tested via dialysis membrane models .
Methodological Considerations
Q. How do solvent polarity and temperature influence the compound’s molecular interactions in solution?
- Thermo-Acoustic Studies : Measure density (ρ), viscosity (η), and ultrasonic velocity (U) in DMSO/DMF at 298–318 K to calculate parameters like adiabatic compressibility and intermolecular free length. Higher U in DMF suggests stronger H-bonding vs. DMSO .
- Implications : Solvent choice impacts reaction kinetics (e.g., SNAr reactions proceed faster in polar aprotic solvents) .
Q. What computational tools are effective for structure-activity relationship (SAR) studies of derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
